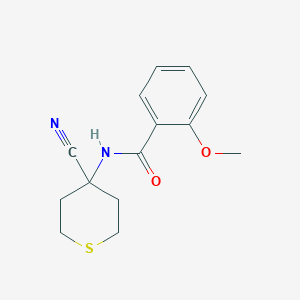

N-(4-cyanothian-4-yl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-(4-cyanothian-4-yl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-18-12-5-3-2-4-11(12)13(17)16-14(10-15)6-8-19-9-7-14/h2-5H,6-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOQXNMRPKMOLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2(CCSCC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyanothian-4-yl)-2-methoxybenzamide typically involves the following steps:

Formation of the Thianyl Moiety: The thianyl group can be synthesized through the reaction of a suitable thiol with a halogenated compound under basic conditions.

Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

Coupling with 2-Methoxybenzoyl Chloride: The final step involves the coupling of the thianyl-cyano intermediate with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-cyanothian-4-yl)-2-methoxybenzamide can undergo oxidation reactions, particularly at the thianyl moiety, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Halogenated benzamides or other substituted derivatives.

Scientific Research Applications

Chemistry: N-(4-cyanothian-4-yl)-2-methoxybenzamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a pharmacophore. It may exhibit biological activity, making it a candidate for drug development and medicinal chemistry studies.

Medicine: The compound’s structure suggests potential applications in the development of therapeutic agents. It may be investigated for its efficacy in treating certain diseases or conditions.

Industry: this compound can be used in the production of specialty chemicals and advanced materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(4-cyanothian-4-yl)-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and methoxy groups can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

Comparison with Similar Compounds

Substituent Position and Physicochemical Properties

- N-(1H-4-Indazolyl)-2-methoxybenzamide (4a) Structure: 2-methoxybenzamide linked to an indazole ring. Yield: 35% (lower compared to sulfonamide analogs like 3c at 80%) . Melting Point: 200.3–204.1°C, higher than 4-nitrobenzenesulfonamide derivatives (185.5–187.5°C) . Significance: Demonstrates how heterocyclic amines (indazolyl vs. cyanothian) affect synthetic accessibility and thermal stability.

- N-(4-Bromo-2-fluorophenyl)-2-methoxybenzamide Structure: Halogenated aryl group (Br, F) attached to the benzamide. Physicochemical Properties: Molecular weight 324.145 g/mol, boiling point 335.6°C, density 1.5 g/cm³ .

N-(3-Chloro-4-methoxyphenyl)-2-methoxybenzamide

Pharmacological Activity

- N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide Activity: Inhibits PCSK9 expression, a target for atherosclerosis therapy . Comparison: Replacement of the cyanothian group with an indene moiety retains bioactivity, suggesting flexibility in the amine substituent .

- Piperidine-Modified 2-Methoxybenzamides Example: N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide. Activity: Acts as a 5-HT4 receptor agonist (prokinetic agent) with EC₅₀ values in the nanomolar range . SAR Insight: Piperidine substitutions enhance receptor selectivity and potency, illustrating the importance of amine group modifications .

Key Observations :

Spectroscopic and Structural Data

- N-(4-Fluorobenzyl)-2-methoxybenzamide (28b) :

Key Research Findings and Implications

- Positional Isomerism : 2-Methoxybenzamides (e.g., 4a) generally exhibit higher melting points and lower solubility compared to 4-methoxy isomers (e.g., 4b), impacting formulation strategies .

- Halogen Effects : Bromo/chloro substituents enhance molecular stability but may require optimization for pharmacokinetics .

- Therapeutic Potential: Structural diversity in the amine moiety allows targeting of varied pathways (e.g., PCSK9, 5-HT4), highlighting the scaffold’s versatility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-cyanothian-4-yl)-2-methoxybenzamide, and how can reaction yields be maximized?

- Methodology : The compound can be synthesized via multistep reactions, starting with condensation of 4-cyanothiane with 2-methoxybenzoyl chloride under anhydrous conditions. Catalytic agents like triethylamine (TEA) in tetrahydrofuran (THF) at 0–5°C improve yields by reducing side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometric ratios (e.g., 1:1.2 benzoyl chloride to amine) to minimize unreacted intermediates .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Answer : Use a combination of:

- NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, cyanothian aromatic protons at δ 7.2–7.5 ppm) .

- IR : Identify key functional groups (C≡N stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) and fragmentation patterns .

Q. What solvent systems are suitable for recrystallizing this compound to achieve high purity?

- Method : Recrystallize from ethanol/water (8:2 v/v) at 4°C. Solubility studies show ethanol provides optimal dissolution (25 mg/mL at 25°C), while water induces controlled crystal growth .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect the biological activity of this compound derivatives?

- SAR Insights :

- Cyanothian Ring : Replacing the cyano group with halogens (e.g., Cl, F) reduces receptor binding affinity by 3–5-fold, as observed in analogous benzamides targeting dopamine receptors .

- Methoxy Position : Shifting the methoxy group from the 2- to 4-position on the benzamide ring decreases metabolic stability (t½ from 8.2 to 3.1 hours in hepatic microsomes) .

- Experimental Design : Synthesize analogs via parallel synthesis and screen using in vitro assays (e.g., enzyme inhibition, cell viability) .

Q. How can in silico modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Approach :

- Docking Studies : Use AutoDock Vina to model binding to target proteins (e.g., dopamine D4 receptor, PDB ID: 5WIU). The cyanothian group shows strong hydrophobic interactions with Leu-175 and π-stacking with Phe-189 .

- MD Simulations : GROMACS simulations (100 ns) reveal stable binding conformations with RMSD <2.0 Å .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioactivity or spectroscopic results)?

- Case Study : If fluorescence intensity varies between batches, conduct:

- Purity Analysis : HPLC with photodiode array detection to identify impurities (e.g., unreacted starting materials) .

- Batch Reproducibility : Standardize reaction conditions (e.g., inert atmosphere, controlled humidity) to minimize variability .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in biological assays?

- Findings :

- pH Stability : Degrades rapidly at pH <3 (t½ = 2.1 hours) due to amide bond hydrolysis. Use buffered solutions (pH 7.4) for cell-based assays .

- Thermal Stability : Decomposes above 150°C (DSC analysis). Store at –20°C in desiccated form .

Methodological Resources

- Synthetic Protocols : Refer to Iraqi National Journal of Chemistry (2014) for stepwise benzamide synthesis .

- Spectroscopic Data : Cross-reference crystallographic data from Acta Crystallographica Section E for bond angles/torsions .

- Biological Assays : Adapt protocols from Enamine’s Building Blocks Catalogue (2023) for high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.